molecular formula C12H14ClNO3S B2652913 2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide CAS No. 2411194-80-2

2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide

Cat. No.: B2652913
CAS No.: 2411194-80-2
M. Wt: 287.76
InChI Key: RLQWDFPRCLUOSO-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide is a complex organic compound that belongs to the class of benzothiopyran derivatives

Preparation Methods

The synthesis of 2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable benzothiopyran derivative with a chlorinated propanamide under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-2lambda6-benzothiopyran-4-yl)propanamide can be compared with other benzothiopyran derivatives, such as:

    N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: Known for its catalytic applications in organic synthesis.

    7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Studied for its binding affinities at the AMPA receptor

Properties

IUPAC Name

2-chloro-N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-8(13)12(15)14-11-7-18(16,17)6-9-4-2-3-5-10(9)11/h2-5,8,11H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQWDFPRCLUOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CS(=O)(=O)CC2=CC=CC=C12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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